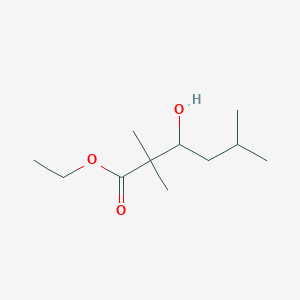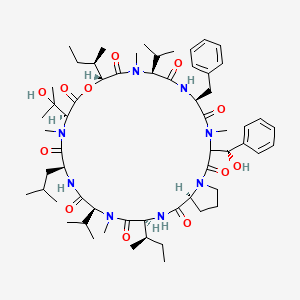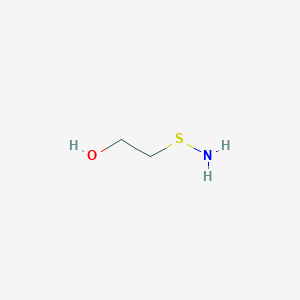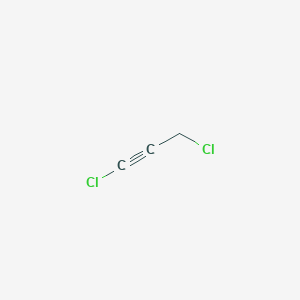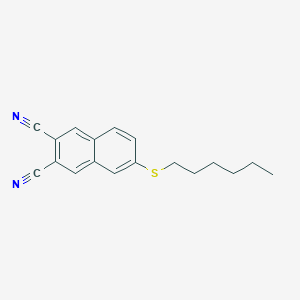
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula C18H19NS2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a hexylsulfanyl group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile typically involves the following steps:
Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of reactions to introduce the dicarbonitrile groups at the 2 and 3 positions. This can be achieved through nitration followed by reduction and subsequent cyanation.
Hexylsulfanyl Group Introduction: The hexylsulfanyl group is introduced via a nucleophilic substitution reaction. This involves the reaction of a hexylthiol with a suitable leaving group on the naphthalene ring, such as a halide.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The hexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile groups can be reduced to primary amines.
Substitution: The hexylsulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a building block in organic electronics.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with cellular components through its nitrile and sulfanyl groups, affecting various molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular membranes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Naphthalenedicarbonitrile: Lacks the hexylsulfanyl group, making it less hydrophobic and potentially less bioactive.
6-(Methylsulfanyl)naphthalene-2,3-dicarbonitrile: Similar structure but with a shorter alkyl chain, which may affect its solubility and reactivity.
6-(Hexylsulfanyl)anthracene-2,3-dicarbonitrile: Contains an anthracene core instead of naphthalene, which may alter its electronic properties.
Uniqueness
6-(Hexylsulfanyl)naphthalene-2,3-dicarbonitrile is unique due to the presence of both the hexylsulfanyl and dicarbonitrile groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
123389-34-4 |
|---|---|
Fórmula molecular |
C18H18N2S |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
6-hexylsulfanylnaphthalene-2,3-dicarbonitrile |
InChI |
InChI=1S/C18H18N2S/c1-2-3-4-5-8-21-18-7-6-14-9-16(12-19)17(13-20)10-15(14)11-18/h6-7,9-11H,2-5,8H2,1H3 |
Clave InChI |
PPFRFGILXGPJDE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCSC1=CC2=CC(=C(C=C2C=C1)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


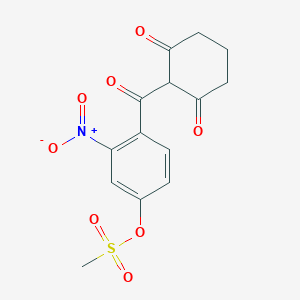
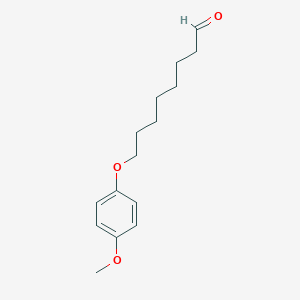
![7-Azidobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14286007.png)
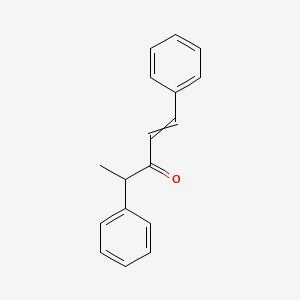

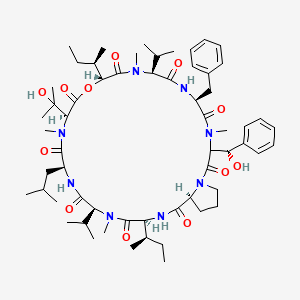
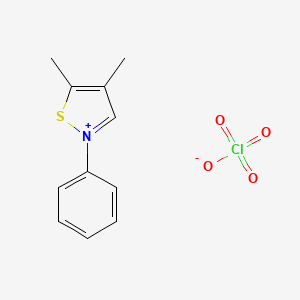
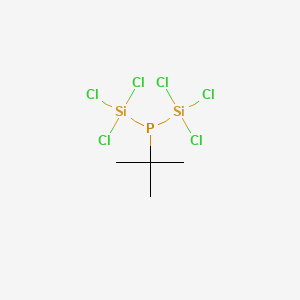
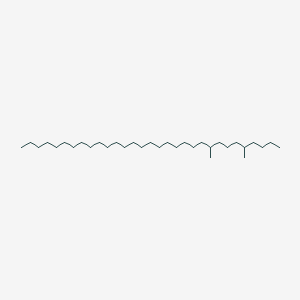
![Butyl [4-(2-ethylbutyl)phenoxy]acetate](/img/structure/B14286054.png)
